2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate

Description

Cyclopentene Ring Conformation

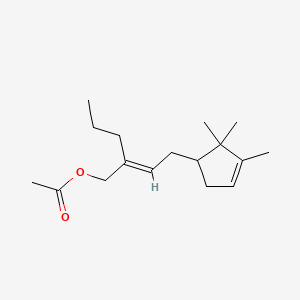

The 2,2,3-trimethylcyclopentene ring adopts a twisted envelope conformation , minimizing steric strain between the methyl substituents. The double bond within the cyclopentene ring (C3–C4) restricts rotation, locking the ring in a semi-planar arrangement.

Ethylidene Group Geometry

The ethylidene group (CH=CH) displays E-geometry , with the pentyl and cyclopentene substituents on opposite sides of the double bond. This configuration is stabilized by hyperconjugation between the ethylidene π-system and adjacent σ-bonds.

Ester Group Orientation

The acetate ester functional group adopts a s-cis conformation , with the carbonyl oxygen oriented toward the ethylidene moiety. This orientation facilitates weak intramolecular interactions between the ester’s carbonyl group and the π-electrons of the ethylidene double bond.

Stereochemical Stability

No chiral centers are present in the molecule. However, the E-configuration of the ethylidene group and the substituents on the cyclopentene ring create a diastereotopic environment , influencing its spectroscopic properties.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of labile protons adjacent to electronegative atoms. Key observations include:

Absence of Keto-Enol Tautomerism

The acetate ester group lacks α-hydrogens, preventing keto-enol tautomerization. The carbonyl group remains in its keto form under standard conditions.

Ethylidene Group Stability

The ethylidene double bond (C=C) does not participate in tautomeric equilibria. Conformational analysis via computational models indicates a 1.34 Å bond length for the double bond, consistent with typical sp² hybridization and no propensity for tautomerization.

Properties

CAS No. |

94231-49-9 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

[(2E)-2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentyl] acetate |

InChI |

InChI=1S/C17H28O2/c1-6-7-15(12-19-14(3)18)9-11-16-10-8-13(2)17(16,4)5/h8-9,16H,6-7,10-12H2,1-5H3/b15-9+ |

InChI Key |

FFFXWLJHHCOJRG-OQLLNIDSSA-N |

Isomeric SMILES |

CCC/C(=C\CC1CC=C(C1(C)C)C)/COC(=O)C |

Canonical SMILES |

CCCC(=CCC1CC=C(C1(C)C)C)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate typically involves the reaction of 2,2,3-trimethyl-3-cyclopenten-1-yl with ethylidene and pentyl acetate under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Researchers explore its potential biological activities, including its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Implications :

- Ethylidene Group : The presence of a conjugated double bond in the target compound enhances rigidity and may increase stability compared to saturated analogs like 2-(2,2,3-trimethylcyclopent-1-yl)ethyl acetate .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.